C2-Cyclopropyl Substituent Confers Attenuated Calculated Lipophilicity Relative to 2-Alkyl Imidazol-5-amines
The target compound's calculated LogP (XLogP3-AA) is approximately ‑0.4 to +0.52, which is 1.1–1.3 log units lower than that of 2-ethyl-1H-imidazol-5-amine and >1.5 log units lower than 2-isopropyl analogs [1]. This reduction in lipophilicity – driven by the cyclopropyl ring's strained sp2‑like character – improves compliance with fragment-like property guidelines (Rule‑of‑Three) and may translate to higher aqueous solubility and lower phospholipidosis risk during lead optimization .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ –0.4 to +0.52 (multiple prediction methods) |
| Comparator Or Baseline | 2-Ethyl-1H-imidazol-5-amine (XLogP3 ≈ 0.8–1.2); 2-Isopropyl analog (XLogP3 ≈ 1.5) |
| Quantified Difference | ΔLogP ≈ 0.3–1.5 units lower for the cyclopropyl derivative |
| Conditions | Computed values (PubChem XLogP3, Fluorochem LogP prediction) |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous target binding and metabolic clearance, making the cyclopropyl analog a superior starting point for oral drug discovery.
- [1] PubChem. 2-Methyl-1H-imidazol-5-amine (CID 1368133-05-4 analog). XLogP3 comparison inferred from PubChem computational data. View Source
